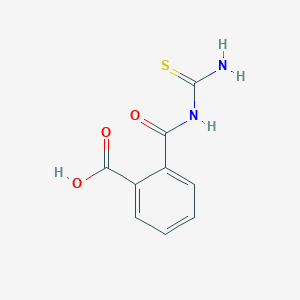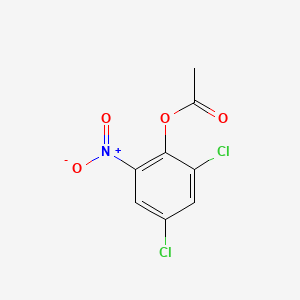
Acetic acid, (2,4-dichloro-6-nitrophenyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, (2,4-dichloro-6-nitrophenyl) ester is an organic compound with a complex structure. It is known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of acetic acid esterified with a phenyl ring substituted with two chlorine atoms and a nitro group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (2,4-dichloro-6-nitrophenyl) ester typically involves the esterification of acetic acid with (2,4-dichloro-6-nitrophenol). This reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include heating the reactants to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow reactors to optimize the yield and purity of the product. The use of high-purity reactants and controlled reaction conditions is crucial in industrial settings to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, (2,4-dichloro-6-nitrophenyl) ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to yield acetic acid and (2,4-dichloro-6-nitrophenol).
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
Oxidation: (2,4-dichloro-6-aminophenyl) acetate.
Reduction: Acetic acid and (2,4-dichloro-6-nitrophenol).
Substitution: Various substituted phenyl acetates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Acetic acid, (2,4-dichloro-6-nitrophenyl) ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of acetic acid, (2,4-dichloro-6-nitrophenyl) ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The ester group can be hydrolyzed to release acetic acid, which can further participate in metabolic pathways. The chlorine atoms on the phenyl ring can influence the compound’s reactivity and interaction with enzymes.
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid, 4-nitrophenyl ester: Similar structure but lacks the chlorine substituents.
Acetic acid, 2,4-dichlorophenyl ester: Similar structure but lacks the nitro group.
Acetic acid, 2,6-dichlorophenyl ester: Similar structure but with different chlorine substitution pattern.
Uniqueness
Acetic acid, (2,4-dichloro-6-nitrophenyl) ester is unique due to the presence of both chlorine and nitro substituents on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
37169-10-1 |
|---|---|
Fórmula molecular |
C8H5Cl2NO4 |
Peso molecular |
250.03 g/mol |
Nombre IUPAC |
(2,4-dichloro-6-nitrophenyl) acetate |
InChI |
InChI=1S/C8H5Cl2NO4/c1-4(12)15-8-6(10)2-5(9)3-7(8)11(13)14/h2-3H,1H3 |
Clave InChI |
XVJWRWTVEVZQGG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C(C=C(C=C1Cl)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl N-[(E)-C-ethyl-N-phenylmethoxycarbonimidoyl]carbamate](/img/structure/B14673732.png)
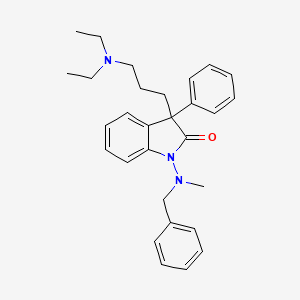


![[(Phenylethynyl)sulfanyl]benzene](/img/structure/B14673778.png)
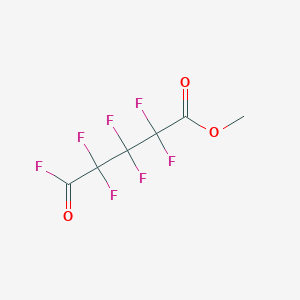
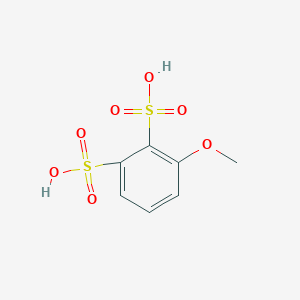


![1-[Di(prop-2-en-1-yl)phosphoryl]piperidine](/img/structure/B14673793.png)

![2-methyl-3-(4-methylphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B14673803.png)
